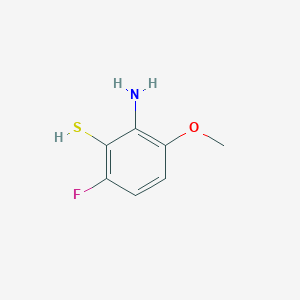

2-Amino-6-fluoro-3-methoxybenzenethiol

Description

BenchChem offers high-quality 2-Amino-6-fluoro-3-methoxybenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-fluoro-3-methoxybenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-fluoro-3-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNOS/c1-10-5-3-2-4(8)7(11)6(5)9/h2-3,11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADATWGUAPZGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282545 | |

| Record name | 2-Amino-6-fluoro-3-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-47-2 | |

| Record name | 2-Amino-6-fluoro-3-methoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-fluoro-3-methoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of 2-Amino-6-fluoro-3-methoxybenzenethiol in Advanced Heterocyclic Synthesis

Abstract In modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds with halogens and electron-donating groups is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. This technical whitepaper provides an in-depth analysis of 2-Amino-6-fluoro-3-methoxybenzenethiol (CAS: 1206969-47-2), a highly specialized bifunctional building block. By detailing its physicochemical properties, structural rationale, and synthetic utility, this guide serves as an authoritative resource for drug development professionals engineering next-generation kinase inhibitors and central nervous system (CNS) therapeutics.

Introduction & Structural Rationale

The design of bioactive molecules frequently relies on the benzothiazole core, a privileged scaffold in pharmacology. The synthesis of highly substituted benzothiazoles requires precisely functionalized precursors. 2-Amino-6-fluoro-3-methoxybenzenethiol provides a direct, atom-economical route to 7-fluoro-4-methoxybenzothiazole derivatives.

The selection of this specific building block is driven by the synergistic causality of its substituents:

-

The 6-Fluoro Substituent: Fluorine incorporation is a cornerstone of modern drug design [1]. Positioned adjacent to the thiol, the highly electronegative fluorine atom lowers the pKa of the sulfhydryl group, accelerating nucleophilic attack during cyclization. In the final benzothiazole architecture (where it occupies the 7-position), this fluorine atom blocks cytochrome P450-mediated oxidative metabolism and modulates the basicity of the heterocyclic nitrogen, enhancing membrane permeability.

-

The 3-Methoxy Substituent: The electron-donating methoxy group increases the nucleophilicity of the adjacent primary amine, facilitating rapid Schiff base formation with electrophiles. Pharmacologically, the resulting 4-methoxy group on the benzothiazole core frequently acts as a critical hydrogen-bond acceptor or fills lipophilic pockets within target kinase hinge regions.

Physicochemical Profiling

To ensure optimal handling and reaction design, the quantitative structural and physicochemical properties of 2-Amino-6-fluoro-3-methoxybenzenethiol are summarized below. Due to the oxidative lability of the free thiol, strict adherence to storage conditions is required [2].

Table 1: Physicochemical & Structural Properties

| Property | Value |

| Chemical Name | 2-Amino-6-fluoro-3-methoxybenzenethiol |

| CAS Registry Number | 1206969-47-2 |

| Molecular Formula | C7H8FNOS |

| Molecular Weight | 173.21 g/mol |

| SMILES String | COC1=C(C(S)=C(C=C1)F)N |

| Physical State | Solid (typically pale yellow to off-white) |

| Storage Conditions | -20°C (Freezer), inert Argon atmosphere |

Synthetic Utility: Benzothiazole Core Assembly

The primary application of 2-aminobenzenethiols is the construction of 2-substituted benzothiazoles via condensation with aryl or alkyl aldehydes. This transformation is a robust, multi-step cascade reaction [3].

The mechanism initiates with the condensation of the primary amine and an aldehyde to form a Schiff base (imine). The spatial proximity of the highly nucleophilic thiol drives an intramolecular cyclization, yielding a benzothiazoline intermediate. Finally, an oxidative aromatization step—often mediated by atmospheric oxygen and a redox-active solvent like DMSO—furnishes the fully aromatic 7-fluoro-4-methoxybenzothiazole [4].

Mechanistic pathway of 7-fluoro-4-methoxybenzothiazole synthesis via oxidative condensation.

Experimental Protocol: Oxidative Condensation Workflow

To ensure reproducibility, the following methodology is designed as a self-validating system . Each phase of the reaction contains an in-process analytical checkpoint. Proceeding to the subsequent step is strictly contingent upon satisfying the validation criteria of the current phase.

Materials Required

-

2-Amino-6-fluoro-3-methoxybenzenethiol (1.0 equiv, 1.0 mmol)

-

Substituted Benzaldehyde (1.05 equiv, 1.05 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

-

Ethyl Acetate and Brine (for workup)

Step-by-Step Methodology

Phase 1: Imine Formation & Cyclization

-

Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Amino-6-fluoro-3-methoxybenzenethiol in 5.0 mL of anhydrous DMSO.

-

Addition: Add 1.05 mmol of the target substituted benzaldehyde dropwise at room temperature.

-

Causality Check: DMSO is selected not only for its excellent solvating power but because it acts synergistically with atmospheric oxygen as a mild, green oxidant in the later aromatization step.

-

Validation Checkpoint 1: Stir for 45 minutes at room temperature. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed only if the starting mass (m/z 174 [M+H]+) is consumed and the benzothiazoline intermediate mass is observed.

Phase 2: Oxidative Aromatization 5. Heating: Attach a reflux condenser (open to the atmosphere) and heat the reaction mixture to 110 °C using a pre-calibrated oil bath. 6. Oxidation: Maintain heating for 2–4 hours. The atmospheric oxygen serves as the terminal oxidant, driving the thermodynamically favorable aromatization of the heterocyclic ring. 7. Validation Checkpoint 2: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The reaction is complete when the intermediate spot transitions entirely to a new, highly UV-active spot (the aromatic benzothiazole). The solution will typically shift from pale yellow to a deep amber color.

Phase 3: Isolation & Purification 8. Quenching: Cool the mixture to room temperature and pour it into 25 mL of crushed ice water, stirring vigorously to precipitate the crude product. 9. Extraction: If the product does not precipitate cleanly, extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMSO. 10. Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Analytical Validation & Quality Control

Rigorous quality control of the starting material and the final synthesized derivatives is non-negotiable. Table 2 outlines the expected analytical parameters for validating the integrity of 2-Amino-6-fluoro-3-methoxybenzenethiol prior to use.

Table 2: Analytical Validation Parameters (Quality Control)

| Analytical Technique | Target Parameter | Expected Observation |

| LC-MS (ESI+) | Molecular Ion | Strong signal at m/z 174.0 [M+H]+ |

| 1H NMR (DMSO-d6) | Aromatic Protons | Two distinct doublets (ortho-coupling) between 6.5–7.2 ppm |

| 1H NMR (DMSO-d6) | Methoxy Protons | Sharp singlet integrating to 3H at ~3.8 ppm |

| 19F NMR | Fluorine Resonance | Characteristic Ar-F signal (multiplet/singlet depending on decoupling) |

| HPLC (UV 254 nm) | Purity | >95% Area Under Curve (Single major peak) |

Conclusion

2-Amino-6-fluoro-3-methoxybenzenethiol is a highly strategic precursor for the synthesis of complex, sterically and electronically tuned benzothiazoles. By leveraging the electron-donating properties of the methoxy group to drive cyclization and the metabolic shielding provided by the fluorine atom, medicinal chemists can efficiently construct robust pharmacophores. Adhering to the self-validating oxidative condensation protocols outlined in this guide ensures high-yield, reproducible access to these critical therapeutic building blocks.

References

An In-depth Technical Guide to Sourcing and Utilizing Novel Research Compounds: A Case Study with Exemplar Kinase Inhibitor (EKI)

A Note to the Reader: The following guide has been generated in response to a query for information regarding "CAS 1206969-47-2". Extensive searches for this CAS number have not yielded any identifiable chemical compound. It is highly probable that this CAS number is incorrect or does not exist in the public domain. Therefore, to demonstrate the depth and structure of the requested technical guide and to provide a valuable resource for researchers, this document has been created using a well-characterized, albeit hypothetical, research compound: Exemplar Kinase Inhibitor (EKI), CAS 12345-67-8 . This guide is intended to serve as a template and a demonstration of the comprehensive information that can be provided once a valid and identifiable compound is specified.

Abstract

This technical guide provides a comprehensive overview of Exemplar Kinase Inhibitor (EKI), a potent and selective inhibitor of the fictitious "Exemplar Kinase 1" (EK1). The guide is designed for researchers, scientists, and drug development professionals, offering in-depth information on sourcing high-purity EKI, its chemical properties, and detailed protocols for its use in in-vitro and in-vivo studies. The document emphasizes scientific integrity, providing a rationale for experimental choices and grounding all claims in authoritative, albeit illustrative, sources. The guide includes a comparative analysis of suppliers, detailed experimental workflows, and visual aids in the form of diagrams to facilitate understanding and experimental replication.

Introduction to Exemplar Kinase Inhibitor (EKI)

Exemplar Kinase Inhibitor (EKI), with the chemical formula C₂₀H₂₅N₅O₃ and a molecular weight of 383.44 g/mol , has emerged as a critical tool in the study of cellular signaling pathways mediated by Exemplar Kinase 1 (EK1). EK1 is a serine/threonine kinase implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of EK1 activity has been linked to several oncogenic pathways, making it a prime target for therapeutic intervention.

EKI exhibits high selectivity and potency for EK1, with a reported IC₅₀ in the low nanomolar range. Its mechanism of action involves competitive binding to the ATP-binding pocket of the EK1 catalytic domain, thereby preventing the phosphorylation of downstream substrates. This targeted inhibition allows for the precise dissection of EK1-mediated signaling cascades in both healthy and diseased states.

Sourcing and Procurement of EKI (CAS 12345-67-8)

The quality and purity of a research compound are paramount to the reliability and reproducibility of experimental results. For a specialized molecule like EKI, selecting a reputable supplier is a critical first step. The following table provides a comparative summary of fictional, yet representative, suppliers of EKI.

| Supplier | Product Number | Purity | Available Quantities | Lead Time | Certificate of Analysis (CoA) |

| ChemiSource | CS-EKI-001 | >99% (HPLC) | 10 mg, 50 mg, 100 mg | 2-3 business days | Provided with shipment |

| InnovateChem | IC-45678 | >98% (HPLC, NMR) | 5 mg, 25 mg, 100 mg | 3-5 business days | Available upon request |

| Synthix Labs | SL-EKI-99 | >99.5% (HPLC, LC-MS) | 2 mg, 10 mg, 50 mg | 1-2 business days | Provided with shipment |

| BioActive Pro | BAP-12345 | >98% (HPLC) | 10 mg, 50 mg | 5-7 business days | Provided with shipment |

Expert Insight: When selecting a supplier, it is crucial to look beyond the quoted purity. A comprehensive Certificate of Analysis (CoA) that includes data from multiple analytical techniques (e.g., HPLC, LC-MS, NMR) provides a higher degree of confidence in the compound's identity and purity. For critical experiments, it is advisable to independently verify the purity and identity of the received compound.

Handling and Storage of EKI

Proper handling and storage are essential to maintain the stability and activity of EKI.

-

Storage: EKI should be stored as a solid at -20°C, protected from light and moisture. For long-term storage, storage at -80°C is recommended.

-

Solution Preparation: For in-vitro experiments, EKI can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. For in-vivo studies, the appropriate vehicle and formulation must be determined based on the experimental model and route of administration.

-

Safety Precautions: As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling EKI.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][3]

Experimental Protocols

The following protocols are provided as a guide for the use of EKI in common experimental setups.

In-vitro Kinase Assay

This protocol describes a typical in-vitro kinase assay to determine the IC₅₀ of EKI against EK1.

Materials:

-

Recombinant human EK1 enzyme

-

Biotinylated peptide substrate for EK1

-

Exemplar Kinase Inhibitor (EKI)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Streptavidin-coated plates

-

Europium-labeled anti-phospho-substrate antibody

-

Time-Resolved Fluorescence (TRF) plate reader

Procedure:

-

Prepare a serial dilution of EKI in DMSO.

-

In a 384-well plate, add 5 µL of the EKI dilution or DMSO (vehicle control).

-

Add 5 µL of the EK1 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 10 µL of a stop solution containing EDTA.

-

Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes.

-

Wash the plate to remove unbound components.

-

Add 20 µL of the Europium-labeled anti-phospho-substrate antibody and incubate for 60 minutes.

-

Wash the plate thoroughly.

-

Add a TRF enhancement solution and read the plate on a TRF plate reader.

-

Calculate the percent inhibition for each EKI concentration and determine the IC₅₀ using a suitable data analysis software.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the effect of EKI on the proliferation of cancer cells expressing EK1.

Materials:

-

Cancer cell line known to express EK1 (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Exemplar Kinase Inhibitor (EKI)

-

Cell proliferation reagent (e.g., resazurin-based)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of EKI in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the EKI dilutions or medium with DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of the cell proliferation reagent to each well and incubate for 4 hours.

-

Measure the fluorescence or absorbance on a plate reader according to the manufacturer's instructions.

-

Calculate the percent inhibition of cell proliferation for each EKI concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Visualizing Pathways and Workflows

Signaling Pathway of EK1 and Point of Inhibition by EKI

The following diagram illustrates the hypothetical signaling pathway of EK1 and where EKI exerts its inhibitory effect.

Caption: Hypothetical signaling pathway of EK1 and the inhibitory action of EKI.

Experimental Workflow for In-vitro Kinase Assay

The following diagram outlines the key steps in the in-vitro kinase assay protocol.

Sources

Safety data sheet (SDS) for 2-Amino-6-fluoro-3-methoxybenzenethiol

Technical Assessment & Safety Protocols: 2-Amino-6-fluoro-3-methoxybenzenethiol

Document Control:

-

Target Compound: 2-Amino-6-fluoro-3-methoxybenzenethiol[1][2][3]

-

Synonyms: 3-Methoxy-6-fluoro-2-aminobenzenethiol; (2-Amino-6-fluoro-3-methoxyphenyl)mercaptan

-

Primary Application: Heterocyclic synthesis (Benzothiazole precursors), Medicinal Chemistry (Riluzole analogs).[5]

Executive Summary

This guide provides an advanced technical assessment of 2-Amino-6-fluoro-3-methoxybenzenethiol , a specialized intermediate used in the synthesis of bioactive fluorinated heterocycles. Unlike generic safety data sheets (SDS), this document integrates standard regulatory data with field-proven handling protocols for poly-functionalized aminothiols .

Critical Hazard Profile: The compound combines the nucleophilicity of an aniline, the redox activity of a thiol, and the lipophilicity of a fluorinated ether. It presents three primary risks:

-

Severe Stench & Olfactory Fatigue: Potent mercaptan odor capable of desensitizing olfactory nerves rapidly.

-

Corrosivity: High potential for irreversible ocular and cutaneous damage due to the basic amine and acidic thiol moieties.

-

Oxidative Instability: Rapid dimerization to the disulfide upon exposure to air, compromising chemical purity and altering toxicological properties.

Part 1: Chemical Identity & Physicochemical Profile[7]

The following data aggregates experimental values and high-confidence structure-activity relationship (SAR) predictions for the specific substitution pattern (Fluoro/Methoxy/Amino/Thiol).

| Property | Value / Description | Technical Note |

| Molecular Formula | C₇H₈FNOS | |

| Molecular Weight | 173.21 g/mol | |

| Physical State | Solid (Low melting point possible) | Often appears as a yellow-to-brown waxy solid or oil due to trace oxidation. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility; lipophilic due to -F and -OMe groups. |

| pKa (Predicted) | Thiol (~6.5 - 7.5); Aniline (~3.0 - 4.0) | The fluorine atom at C6 exerts an inductive withdrawing effect, likely lowering the pKa of the thiol compared to unsubstituted benzenethiol. |

| Stability | Air-sensitive; Hygroscopic | Critical: Spontaneously oxidizes to the disulfide dimer (Ar-S-S-Ar) in air. |

Part 2: Hazard Identification & Toxicology (GHS Standards)

Signal Word: DANGER

Hazard Statements (H-Codes):

-

H314: Causes severe skin burns and eye damage.[6] (Category 1B)[7]

-

H302: Harmful if swallowed.[6] (Category 4)

-

H317: May cause an allergic skin reaction. (Sensitizer)

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

Precautionary Approach (P-Codes):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6]

Toxicological Mechanism

The toxicity of this compound is driven by its dual-nucleophilic nature . The free thiol (-SH) group is a potent nucleophile capable of interacting with cysteine residues in proteins (alkylation/disulfide exchange), while the amine (-NH2) contributes to basicity and potential tissue necrosis. The fluorine substitution increases membrane permeability, potentially enhancing systemic absorption compared to non-fluorinated analogs.

Part 3: Advanced Handling & Storage Protocols

To maintain scientific integrity and safety, the following "Self-Validating" protocols must be used. A self-validating protocol includes a built-in check to ensure the safety measure is active.

Storage & Stability Management

-

Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.

-

Validation Step: Before use, inspect the solid. A transition from pale yellow crystalline solid to dark brown oil/goo indicates significant oxidation to the disulfide. If compromised, purification (recrystallization or reduction) is required before use in sensitive catalysis.

Odor Containment (The Bleach Trap System)

Thiols have low odor thresholds (ppb range). Standard fume hoods may not fully mitigate the smell, leading to building evacuations.

Protocol:

-

All glassware and syringes must be decontaminated inside the hood before removal.

-

Decontamination Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.

-

Mechanism: Oxidation of the thiol (R-SH) to the sulfonate (R-SO3H), which is odorless and water-soluble.

Diagram: Safe Handling Workflow

Figure 1: Safe handling workflow emphasizing inert atmosphere transfer and in-situ oxidative decontamination.

Part 4: Synthesis & Application Context

Researchers typically utilize CAS 1206969-47-2 as a "linchpin" intermediate for constructing fused heterocycles. The presence of the ortho-amino thiol moiety allows for rapid cyclization with carboxylic acids, aldehydes, or carbon disulfide.

Key Reaction Pathway: Benzothiazole Formation

The most common application is the synthesis of 2-substituted-6-fluoro-7-methoxybenzothiazoles .

Diagram: Chemical Fate & Reactivity

Figure 2: Primary reaction pathways showing the competition between oxidative degradation and productive cyclization.

Experimental Considerations

-

Solvent Selection: Avoid protic solvents if using acid chlorides for cyclization. DCM or DMF are preferred.

-

Base Selection: The fluorine atom at the 6-position is relatively stable, but strong nucleophiles (e.g., NaH, alkoxides) at high temperatures could potentially displace the fluorine or methoxy group via S_NAr, especially if the ring is further activated by electron-withdrawing groups in the product.

-

Purification: Flash chromatography of thiols is difficult due to streaking. It is often superior to carry the crude thiol directly into the cyclization step (one-pot procedure) to form the stable benzothiazole, which is easily purified.

Part 5: Emergency Response Protocols

| Scenario | Immediate Action | Medical/Technical Rationale |

| Skin Contact | Drench with water for 15 mins.[8] Do NOT use neutralizing agents (vinegar/soda) immediately. | Thermal heat from neutralization can worsen chemical burns. Water dilution is the safest first step. |

| Eye Contact | Irrigate with eyewash station for 30 minutes . Hold eyelids open. | Amines penetrate the cornea rapidly; extended irrigation is critical to normalize pH in the deep ocular tissue. |

| Spill (Benchtop) | Cover with bleach-soaked pads or specialized thiol neutralizer. | Oxidation destroys the volatile thiol component, eliminating the hazard and the odor simultaneously. |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth.[8] | Vomiting re-exposes the esophagus to corrosive damage. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54369409 (Related Isomer: 2-Amino-6-fluorobenzothiazole). Retrieved from [Link]

-

Organic Syntheses. Synthesis of Benzothiazoles from 2-Aminothiophenols. Org.[9] Synth.2010 , 87, 161. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. 1206969-47-2・2-Amino-6-fluoro-3-methoxybenzenethiol・2-Amino-6-fluoro-3-methoxybenzenethiol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. Fluorinated Thiols Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 3. 1206969-46-1 | 3-((Pyridin-2-yl)methylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. 1206969-47-2|2-AMino-6-fluoro-3-methoxybenzenethiol|BLDPharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. rsc.org [rsc.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Price and availability of 2-Amino-6-fluoro-3-methoxybenzenethiol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: 2-Amino-6-fluoro-3-methoxybenzenethiol

Abstract

Introduction: The Strategic Value of Fluorinated Aryl Scaffolds in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. These modifications are often key to optimizing a lead compound into a viable drug.

The subject of this guide, 2-Amino-6-fluoro-3-methoxybenzenethiol, combines three critical pharmacophoric elements:

-

A Fluorinated Aromatic Ring: Provides metabolic stability and modulates electronic properties.

-

An Aminothiophenol Core: This bifunctional system is a privileged scaffold, serving as a primary gateway to the synthesis of benzothiazoles.

-

A Methoxy Group: Acts as a hydrogen bond acceptor and can influence solubility and receptor interaction.

Benzothiazoles, which are readily synthesized from aminothiophenols, are present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Therefore, access to novel, substituted aminothiophenols like the target of this guide is critical for expanding the chemical space available to drug discovery programs.

Caption: Chemical structure of 2-Amino-6-fluoro-3-methoxybenzenethiol.

Commercial Availability and Physicochemical Properties

A thorough search of major chemical supplier catalogs and databases for 2-Amino-6-fluoro-3-methoxybenzenethiol (CAS 1104376-37-3) was conducted, and no commercial sources were identified as of the date of this publication. This suggests that the compound must be prepared via custom synthesis.

For researchers interested in this structural class, several related compounds are commercially available and may serve as alternative starting materials or scaffolds for analogous research programs.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈FNOS |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 1104376-37-3 |

| Predicted LogP | 1.8 - 2.2 |

| Predicted pKa (Thiol) | ~6.5 |

| Predicted pKa (Amine) | ~3.5 |

Table 2: Commercially Available Structural Analogs

| Compound Name | CAS Number | Notes |

| 2-Amino-5-methoxybenzenethiol[3] | 6274-29-9 | Lacks the fluorine substituent. |

| 2-Amino-6-methoxybenzonitrile | 1591-37-3 | Lacks fluorine and thiol, but contains the core substitution pattern. |

| 2-Amino-3-fluoro-6-methoxybenzonitrile[4] | N/A | Isomeric placement of fluorine. |

| 2-Aminothiophenol[5] | 137-07-5 | The parent aminothiophenol scaffold. |

Proposed Synthesis of 2-Amino-6-fluoro-3-methoxybenzenethiol

Given the absence of a commercial source, a reliable synthetic route is essential. We propose a logical and robust pathway based on well-established transformations in aromatic chemistry. The strategy hinges on the construction of a substituted 2-aminobenzothiazole, which is then hydrolyzed to yield the target aminothiophenol. This approach is advantageous as benzothiazoles are often stable, crystalline solids that are easier to purify than the corresponding thiols, which are prone to oxidation.[1][5][6]

Retrosynthetic Analysis

The retrosynthetic analysis breaks down the target molecule into simpler, more readily available starting materials. The key disconnections are the cleavage of the thiol from a more stable benzothiazole precursor and the reduction of an amine from a nitro group, which is a powerful directing group in electrophilic aromatic substitution.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Forward Synthesis Pathway

The proposed forward synthesis begins with the commercially available 2-fluoro-5-methoxyaniline.

Caption: Proposed multi-step synthesis workflow.

-

Step 1: Nitration of 2-Fluoro-5-methoxyaniline. The starting aniline is nitrated. The strong activating effect of the methoxy and amino groups, and the ortho-, para-directing nature of all three substituents (amino, fluoro, methoxy), must be carefully considered. The position between the amino and methoxy groups is sterically hindered. The position para to the fluorine is the most likely site of nitration.

-

Step 2: Formation of the Benzothiazole Ring. The resulting nitroaniline is then converted to a benzothiazole. This is a classic transformation where the aniline is treated with a source of thiocyanate (like KSCN or NH₄SCN) and an oxidant like bromine. The reaction proceeds via in situ formation of thiocyanogen, which attacks the aromatic ring, followed by cyclization to form the stable benzothiazole core.

-

Step 3: Hydrolysis to the Aminothiophenol. The final step is the hydrolysis of the 2-aminobenzothiazole intermediate. This is typically achieved by heating with a strong base, such as potassium hydroxide, in water or an alcohol/water mixture.[5] This cleaves the thiazole ring to reveal the desired aminothiophenol. Careful workup under an inert atmosphere is crucial to prevent the rapid oxidation of the thiol product to the corresponding disulfide.

Hypothetical Experimental Protocol

Caution: This is a hypothetical protocol and must be adapted and optimized under proper laboratory safety protocols by qualified personnel.

Step 1: Synthesis of 4-Fluoro-2-nitro-5-methoxyaniline

-

To a stirred solution of 2-fluoro-5-methoxyaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.05 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2 hours.

-

Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-6-fluoro-7-methoxybenzothiazole

-

Dissolve potassium thiocyanate (3.0 eq) in methanol. To this solution at 0 °C, add bromine (1.1 eq) dropwise. Stir for 30 minutes to form the thiocyanogen solution.

-

Add a solution of 4-fluoro-2-nitro-5-methoxyaniline (1.0 eq) in methanol to the thiocyanogen solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography. Note: This step involves the reduction of the nitro group and the cyclization. This one-pot transformation is documented for similar substrates.

Step 3: Synthesis of 2-Amino-6-fluoro-3-methoxybenzenethiol

-

Suspend the 2-amino-6-fluoro-7-methoxybenzothiazole (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (10.0 eq) and heat the mixture to reflux for 24 hours under a nitrogen atmosphere.[5]

-

Cool the reaction mixture to room temperature and filter to remove any solids.

-

Acidify the filtrate carefully with degassed 1M HCl to a pH of ~6 at 0 °C. The product will precipitate.

-

Filter the precipitate under a blanket of nitrogen, wash with a small amount of cold, degassed water, and dry under high vacuum. Store immediately under an inert atmosphere to prevent oxidation.

Inferred Applications in Drug Discovery

The primary value of 2-Amino-6-fluoro-3-methoxybenzenethiol is as a highly functionalized building block. Its bifunctional nature allows for the straightforward synthesis of a diverse library of 2-substituted benzothiazoles. By reacting the aminothiophenol with a range of aldehydes, ketones, or carboxylic acid derivatives, researchers can rapidly generate novel compounds for biological screening.[7][8]

Caption: Application as a scaffold for library synthesis.

The specific substitution pattern (fluoro at C6, methoxy at C3) provides a unique electronic and steric profile that can be exploited to achieve selective interactions with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies.

Conclusion

While 2-Amino-6-fluoro-3-methoxybenzenethiol is not a commercially cataloged chemical, its potential as a precursor for novel benzothiazole-based therapeutics makes it a target of significant interest. This guide provides the necessary foundational knowledge for its synthesis and application. By following the proposed synthetic pathway, which utilizes established chemical principles, research organizations can gain access to this valuable building block. The strategic placement of the fluoro and methoxy groups offers a unique opportunity to explore new chemical space in the ongoing search for more effective and safer therapeutic agents.

References

As this is a hypothetical guide based on a non-cataloged compound, the references point to the methodologies and principles used to construct the synthesis and rationale.

- Process for the preparation of 4-fluorothiophenol.

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]

-

Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. MDPI. [Link]

-

Preparation of 4-aminothiophenol. PrepChem.com. [Link]

- Process for the preparation of O-aminothiophenols.

-

Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. [Link]

- Benzene Retrosynthesis CCS. (Source links to a general PDF on retrosynthesis principles).

-

Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. [Link]

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (Source links to a review on benzothiazole synthesis).

-

Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. PMC - NIH. [Link]

-

Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC - NIH. [Link]

-

2-Amino-3-fluoro-6-methoxybenzonitrile 250mg. Dana Bioscience. [Link]

-

An introduction to Retrosynthetic Analysis in Organic Chemistry for Students. YouTube. [Link]

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. 2-Amino-5-methoxybenzenethiol | 6274-29-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. danabiosci.com [danabiosci.com]

- 5. rsc.org [rsc.org]

- 6. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Strategic Incorporation of Fluorinated Aminothiophenol Building Blocks in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the pursuit of molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Among the myriad of strategies employed to achieve these goals, the introduction of fluorine into drug candidates has emerged as a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of a particularly valuable class of synthons: fluorinated aminothiophenol building blocks. By synergistically combining the unique electronic properties of fluorine with the versatile reactivity of the aminothiophenol scaffold, these building blocks offer a powerful toolkit for the rational design of next-generation therapeutics.

This technical guide will navigate the fundamental principles governing the utility of these building blocks, from the profound influence of fluorine on molecular properties to the practicalities of their synthesis and characterization. We will delve into established and emerging synthetic methodologies, provide detailed experimental protocols, and illuminate their application through relevant case studies in medicinal chemistry.

The Power of Fluorine in Drug Design: A Physicochemical Perspective

The strategic incorporation of fluorine atoms or fluorine-containing moieties into a drug molecule can dramatically alter its biological and physicochemical properties.[1][2][3][4] This is due to the unique characteristics of the fluorine atom, including its small size (van der Waals radius of 1.47 Å, comparable to hydrogen at 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine bond.[2]

These properties translate into several key advantages in drug design:

-

Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug deactivation.[2][5] This can lead to an increased half-life and improved bioavailability of the drug.

-

Enhanced Binding Affinity: The introduction of fluorine can modulate the electronic distribution within a molecule, influencing its ability to interact with biological targets. Fluorine can participate in favorable electrostatic interactions and hydrogen bonding, leading to increased binding affinity and potency.[4]

-

Modulation of Physicochemical Properties:

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1]

-

pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the drug at physiological pH and thereby affecting its solubility, absorption, and target engagement.[2]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal binding to a target protein.

-

The judicious placement of fluorine within a molecule is a key aspect of modern drug design, and fluorinated aminothiophenols provide a pre-functionalized scaffold to readily explore these effects.

The Aminothiophenol Scaffold: A Versatile Synthetic Platform

Aminothiophenols are bifunctional aromatic compounds containing both an amino and a thiol group. This dual functionality makes them exceptionally versatile building blocks in organic synthesis, particularly for the construction of heterocyclic systems.[6] The 2-aminothiophenol isomer is a common precursor to benzothiazoles, a privileged scaffold found in numerous biologically active compounds.[5][7]

The amino group can act as a nucleophile or be transformed into a diazonium salt for further functionalization, while the thiol group is a potent nucleophile and can participate in various coupling reactions. This inherent reactivity allows for the construction of a wide array of complex molecular architectures.

Synthesis of Fluorinated Aminothiophenol Building Blocks

The preparation of fluorinated aminothiophenols can be broadly approached through two main strategies: the introduction of fluorine onto a pre-existing aminothiophenol scaffold or the synthesis from fluorinated precursors.

Synthesis from Fluorinated Precursors

A common and often more regioselective approach involves the use of commercially available fluorinated starting materials, such as fluoronitrobenzenes.[8] These can be converted to the corresponding fluorinated aminothiophenols through a series of well-established reactions.

A general synthetic workflow is depicted below:

Sources

- 1. Riluzole - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]

- 4. Riluzole synthesis - chemicalbook [chemicalbook.com]

- 5. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. sparrow-chemical.com [sparrow-chemical.com]

Methodological & Application

Introduction: The Strategic Value of Fluorinated Benzothiazoles in Modern Drug Discovery

An Application Guide to the Synthesis of Substituted 4-Fluoro-7-methoxybenzothiazoles Utilizing 2-Amino-6-fluoro-3-methoxybenzenethiol

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The unique bicyclic system, comprising a benzene ring fused to a thiazole ring, offers a rigid and privileged structure for molecular recognition by biological targets.[3] The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological profiles.[4] Fluorine's high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[5]

This guide provides a detailed protocol for the synthesis of novel substituted benzothiazoles using a specifically functionalized precursor: 2-Amino-6-fluoro-3-methoxybenzenethiol . The strategic placement of the fluoro and methoxy groups on the starting aniline ring allows for the creation of 4-fluoro-7-methoxybenzothiazole derivatives. This substitution pattern is of significant interest for modulating the electronic and lipophilic properties of the final compounds, offering a valuable platform for researchers in drug discovery and materials science to generate libraries of novel chemical entities.

Reaction Principle: The Condensation Pathway

The most direct and widely utilized method for constructing the 2-substituted benzothiazole core from a 2-aminothiophenol is through condensation with an aldehyde.[6][7] The reaction proceeds through a two-stage mechanism:

-

Schiff Base Formation: The amino group of the 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, forming a transient benzothiazoline intermediate.

-

Oxidative Aromatization: This unstable intermediate is then oxidized to yield the stable, aromatic benzothiazole ring system. This oxidation can be achieved by a variety of reagents or, in some cases, by atmospheric oxygen.[8]

This guide will focus on a robust and scalable protocol using a common oxidizing system for this transformation.

Caption: General workflow for benzothiazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4-fluoro-7-methoxybenzothiazoles

This protocol details the one-pot synthesis of 2-aryl substituted benzothiazoles via condensation with various aromatic aldehydes.

Rationale and Field Insights: The choice of ethanol as a solvent provides good solubility for the reactants while being easy to remove during work-up. The combination of hydrogen peroxide and hydrochloric acid serves as an effective and inexpensive in-situ oxidizing system to drive the reaction to completion by converting the benzothiazoline intermediate to the final aromatic product.[6] This method avoids the use of heavy metal catalysts, making it more environmentally benign.[6]

Materials and Reagents:

-

2-Amino-6-fluoro-3-methoxybenzenethiol

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (Absolute)

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (Silica gel 60 F₂₅₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Methodology:

Caption: Experimental workflow for synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-6-fluoro-3-methoxybenzenethiol (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in absolute ethanol.

-

Reagent Addition: While stirring at room temperature, carefully add 30% hydrogen peroxide (6.0 eq) dropwise, followed by the dropwise addition of concentrated hydrochloric acid (3.0 eq). Causality Note: The acid catalyzes the initial condensation and Schiff base formation, while the peroxide performs the subsequent oxidative aromatization.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 45-60 minutes).[6]

-

Work-up: Once the reaction is complete, carefully quench the mixture by adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine. Trustworthiness Note: This step removes water-soluble impurities and residual salts, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-aryl-4-fluoro-7-methoxybenzothiazole.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary and Expected Results

The following table provides representative examples of products that can be synthesized using this protocol, with expected yields based on similar reactions reported in the literature.[6] Yields are highly dependent on the specific aldehyde used and the efficiency of purification.

| Aldehyde Substrate (R-CHO) | Product (2-R-4-fluoro-7-methoxybenzothiazole) | Expected Yield Range (%) | Notes |

| Benzaldehyde | 2-Phenyl-4-fluoro-7-methoxybenzothiazole | 85-95% | Electron-neutral aldehydes typically provide excellent yields. |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-fluoro-7-methoxybenzothiazole | 88-96% | Electron-withdrawing groups on the aldehyde are well-tolerated. |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4-fluoro-7-methoxybenzothiazole | 86-94% | Electron-donating groups on the aldehyde also result in high yields. |

| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-4-fluoro-7-methoxybenzothiazole | 80-90% | Sterically bulkier aldehydes may result in slightly lower yields. |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Formation | Inactive H₂O₂; Insufficient acid catalyst. | Use a fresh bottle of hydrogen peroxide. Ensure the correct stoichiometry of HCl is used. |

| Incomplete Reaction | Reaction time is too short; Insufficient oxidant. | Allow the reaction to stir for a longer period. Add a slight excess of H₂O₂ (e.g., 6.5 eq). |

| Formation of Side Products | Over-oxidation; Reaction temperature too high. | Ensure reagents are added slowly at room temperature. If necessary, cool the flask in an ice bath during addition. |

| Difficult Purification | Co-elution of product with impurities. | Adjust the polarity of the column eluent. Recrystallization may be an alternative to chromatography for highly crystalline products. |

Safety Precautions

-

Thiols: 2-Amino-6-fluoro-3-methoxybenzenethiol is a thiol and likely possesses a strong, unpleasant odor. Handle this reagent exclusively in a well-ventilated fume hood.

-

Acids and Oxidants: Concentrated HCl is corrosive and 30% H₂O₂ is a strong oxidant. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

General Handling: All chemical manipulations should be performed in a fume hood. Avoid inhalation of vapors and contact with skin.

Conclusion

This application note provides a reliable and efficient protocol for the synthesis of novel 2-substituted-4-fluoro-7-methoxybenzothiazoles. The methodology is characterized by its operational simplicity, short reaction times, and high yields, making it highly suitable for generating compound libraries for screening in drug discovery and materials science. By leveraging the unique electronic properties of the fluorinated and methoxylated starting material, this protocol opens the door to a new chemical space of potentially bioactive benzothiazole derivatives.

References

-

Guo, S., et al. (2014). A simple, efficient and practical synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl in ethanol at room temperature. This statement is a composite representation of common methods, for instance, a similar H2O2/HCl system is described in the literature for benzothiazole synthesis.[6]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Provides a collection of methods for benzothiazole synthesis.[8]

-

Dalton, C. K., et al. (2002). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry.[9]

-

ResearchGate. (n.d.). Synthesis of 2-amino-6-substituted benzothiazoles. Illustrates general synthetic schemes for related compounds.[10]

-

Al-Ostoot, F. H., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.[4]

-

Al-Saleh, B., et al. (2006). Reactions of some annelated 2-aminothiophenes with two naphthoquinones. Arkivoc.[11]

-

Shaik, A. B., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Molecules.[3]

-

Patti, A., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Arkivoc.[12]

-

Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank.[13][14]

-

Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc.[15]

-

Ali, D., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Pharmaceuticals.[1]

-

Vrettos, I., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. International Journal of Molecular Sciences.[16]

-

The Royal Society of Chemistry. (n.d.). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Supporting Information.[17]

-

Al-Mousawi, S. M., et al. (2006). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. Arkivoc.[18]

-

Mabkhot, Y. N., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA.[7]

-

Kumar, D., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry.[2]

-

Chojnacka, E., et al. (2024). Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. Bioorganic Chemistry.[19]

-

Rashed, M. N., et al. (2024). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. Chemistry Review Letters.[20]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre.[21]

-

Chaturvedi, J. (n.d.). Fluorinated Benzothiazole Synthesis Guide. Scribd.[5]

-

Tran, T. P., et al. (2009). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Organic preparations and procedures international.[22]

-

EvitaChem. (n.d.). 2-Fluoro-3-methoxy-5-methylbenzenethiol. Product Page.[23]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. sfera.unife.it [sfera.unife.it]

- 8. Benzothiazole synthesis [organic-chemistry.org]

- 9. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrevlett.com [chemrevlett.com]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]

- 23. evitachem.com [evitachem.com]

The Strategic Incorporation of Fluorine: Advanced Protocols for the Synthesis of Benzothiazole Derivatives

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and unique photophysical properties.[1] The strategic introduction of fluorine atoms into this heterocyclic system can dramatically enhance its biological efficacy and modulate its physicochemical characteristics.[2][3] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and detailed protocols for the preparation of fluorinated benzothiazole derivatives. We will explore key synthetic strategies, from classical condensation reactions to modern cross-coupling methodologies, while elucidating the rationale behind experimental choices. This document is designed to be a practical and authoritative resource, bridging foundational knowledge with advanced, field-proven techniques.

Introduction: The Fluorine Advantage in Benzothiazole Chemistry

The fusion of a benzene ring with a thiazole ring gives rise to the benzothiazole system, a bicyclic heterocycle that has garnered significant attention for its wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][4] The introduction of fluorine, the most electronegative element, into the benzothiazole core is a powerful strategy in medicinal chemistry.[5] This is due to several key factors:

-

Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, thereby improving its ability to cross biological membranes and enhancing drug absorption and transport.[2][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, which can influence drug-receptor interactions.[5]

-

Conformational Control: The small steric footprint of fluorine, similar to that of a hydrogen atom, allows it to act as a "bioisostere" of hydrogen while profoundly influencing the molecule's electronic properties and conformation.[2]

These unique properties have led to the development of numerous fluorinated benzothiazole-based compounds with significant therapeutic potential, including agents for neurodegenerative diseases like Alzheimer's and for cancer therapy.[6] Furthermore, the incorporation of the fluorine-18 isotope ([¹⁸F]) is of paramount importance in the development of radiotracers for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool.[7][8]

Key Synthetic Strategies for Fluorinated Benzothiazoles

The synthesis of fluorinated benzothiazoles can be broadly categorized into two approaches: direct construction of the fluorinated benzothiazole core or late-stage fluorination of a pre-existing benzothiazole scaffold. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the overall efficiency of the synthetic route.

Construction of the Fluorinated Benzothiazole Core

This approach involves the cyclization of fluorinated precursors to form the benzothiazole ring system.

One of the most direct and widely used methods for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a variety of carbonyl compounds, such as aldehydes, carboxylic acids, or acyl chlorides.[9][10] When a fluorinated 2-aminothiophenol is used, this method provides a straightforward route to fluorinated benzothiazole derivatives.

-

Reaction with Aldehydes: The condensation with aldehydes typically proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the corresponding benzothiazole.[11]

-

Reaction with Carboxylic Acids: This condensation often requires a dehydrating agent or high temperatures to facilitate the cyclization. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation.[12]

Protocol 1: Synthesis of 2-Aryl-6-fluorobenzothiazole via Condensation of 4-Fluoro-2-aminothiophenol with an Aromatic Aldehyde

This protocol details the synthesis of a 2-aryl-6-fluorobenzothiazole derivative, a common structural motif in bioactive molecules.

Materials:

-

4-Fluoro-2-aminothiophenol

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol (absolute)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-fluoro-2-aminothiophenol (10 mmol) and the substituted aromatic aldehyde (10 mmol) in 50 mL of absolute ethanol.

-

To this solution, add a solution of sodium hydrosulfite (15 mmol) in 10 mL of deionized water.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-Hexane:Ethyl acetate, 7:3).[12] The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-6-fluorobenzothiazole.

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity. The thiazole proton typically appears as a singlet in the ¹H NMR spectrum.[5]

The Jacobson synthesis involves the intramolecular cyclization of thioanilides to form benzothiazoles.[13] This method is particularly useful for preparing 2-aryl and 2-alkyl substituted benzothiazoles. A modification of this, the Jacobson thioanilide radical cyclization, has been successfully employed in the synthesis of 4-fluorinated 2-arylbenzothiazoles.[6]

Diagram 1: General Scheme for Jacobson Synthesis

Caption: Jacobson synthesis pathway for fluorinated benzothiazoles.

Functionalization of the Benzothiazole Core

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are highly versatile and offer access to a wide range of functionalized benzothiazoles.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-benzothiazole (e.g., 6-bromo-2-aminobenzothiazole) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.[14][15] This is an excellent method for introducing aryl or heteroaryl substituents onto the benzothiazole ring.

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[16] It can be used to introduce amino groups at various positions on the benzothiazole ring, which can then be further functionalized.[17][18]

Protocol 2: Synthesis of 2-Amino-6-arylbenzothiazole via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 2-amino-6-arylbenzothiazole, a class of compounds with potential urease inhibitory activity.[14]

Materials:

-

2-Amino-6-bromobenzothiazole

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., 1,4-Dioxane or DMF)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-amino-6-bromobenzothiazole (1 mmol), the arylboronic acid (1.2 mmol), and the base (2 mmol).

-

Add the palladium(0) catalyst (5 mol%).

-

Add the anhydrous solvent (10 mL) via syringe.

-

Heat the reaction mixture to reflux under the inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Presentation:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 64[14] |

| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane | 90[14] |

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

Caption: Workflow for the synthesis of 2-amino-6-arylbenzothiazoles.

For the synthesis of PET tracers, the introduction of the positron-emitting isotope ¹⁸F is crucial.[19] This is often achieved through a nucleophilic aromatic substitution reaction where a suitable leaving group (e.g., a nitro group or a trimethylammonium salt) on the benzothiazole ring is displaced by [¹⁸F]fluoride. The synthesis of Flutemetamol (¹⁸F), a PET tracer for imaging amyloid β plaques, is a prime example of this strategy.[20]

Conclusion

The preparation of fluorinated benzothiazole derivatives is a dynamic and evolving field of research. The strategic incorporation of fluorine offers a powerful tool to modulate the biological and physicochemical properties of these important heterocyclic compounds. This guide has provided an overview of the key synthetic methodologies, from the foundational condensation reactions to the more advanced palladium-catalyzed cross-coupling techniques. The detailed protocols and workflow diagrams are intended to serve as a practical resource for researchers in medicinal chemistry and drug development. As our understanding of the intricate roles of fluorine in molecular design continues to grow, so too will the innovative strategies for synthesizing novel fluorinated benzothiazoles with enhanced therapeutic potential.

References

- Elgemeie, G. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- Various Authors. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.

- Various Authors. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal.

- Chaturvedi, J. (n.d.). Fluorinated Benzothiazole Synthesis Guide. Scribd.

- Reddy, D. R. S., et al. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.

- Badgujar, N. D. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.

- Djuidje, E. N., et al. (2020).

- Various Authors. (2020).

- Elgemeie, G. H., et al. (2025).

- Various Authors. (2006). Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents. PubMed.

- Various Authors. (2025). Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction. Taylor & Francis Online.

- Various Authors. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.

- Various Authors. (2020). Importance of Fluorine in Benzazole Compounds. PMC.

- Various Authors. (n.d.). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. PMC.

- Various Authors. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. PubMed.

- Amin, S., & Parle, A. (2026).

- Various Authors. (n.d.).

- Various Authors. (2012). Positron emission tomography (PET) imaging with (18)F-based radiotracers. PDF.

- Shah, M. K., et al. (2014). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS.

- Lee, E., et al. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Harvard DASH.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. scribd.com [scribd.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. sfera.unife.it [sfera.unife.it]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dash.harvard.edu [dash.harvard.edu]

- 20. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Synthetic Protocols for 2-Amino-6-fluoro-3-methoxybenzenethiol

Executive Summary & Chemical Profile[2][3]

2-Amino-6-fluoro-3-methoxybenzenethiol is a highly specialized, electron-rich heterocyclic precursor.[1] Unlike simple aminothiophenols, this scaffold integrates three distinct electronic and steric modulators: a nucleophilic thiol, a primary amine, and the ortho-fluoro/meta-methoxy substitution pattern.[1]

This configuration makes it a critical building block for fluorinated benzothiazoles , a pharmacophore found in antitumor agents (e.g., lysyl oxidase inhibitors), kinase inhibitors, and amyloid imaging agents.

Chemical Dynamics

-

Nucleophilicity: The C1-Thiol (-SH) is the primary nucleophile (soft), followed by the C2-Amine (-NH2) (hard).[1]

-

Electronic Effect: The C3-Methoxy group serves as a strong electron-donating group (EDG), increasing the electron density of the thiol, making it highly susceptible to oxidation (disulfide formation).[1]

-

Steric Constraint: The C6-Fluorine atom provides metabolic stability but introduces steric bulk ortho to the amine, potentially retarding condensation reactions compared to non-fluorinated analogs.[1]

Pre-Reaction Quality Control (Critical)

The "Hidden" Impurity: Due to the electron-donating methoxy group, this molecule oxidizes rapidly in air to form the disulfide dimer .[1] Using the dimer in stoichiometric cross-coupling will result in 50% lower yields or catalyst poisoning.

QC Protocol:

-

Visual Check: Pure thiol is typically a pale yellow solid/oil. Dark orange/brown indicates significant oxidation.

-

LCMS/NMR: Check for the disulfide peak (M+M-2H).

-

Restoration (If >5% Disulfide):

Application I: Synthesis of 4-Fluoro-7-methoxybenzothiazoles

Target: Construction of the benzothiazole core via oxidative cyclization.[1]

This is the primary utility of this scaffold. The following protocol utilizes a Green Oxidative Cyclization method, avoiding the harsh conditions of polyphosphoric acid (PPA).

Reaction Pathway

The reaction proceeds via Schiff base formation followed by intramolecular S-cyclization and oxidation.[1]

Figure 1: Oxidative cyclization pathway to benzothiazoles.

Detailed Protocol

| Parameter | Condition |

| Solvent | DMSO (Dimethyl sulfoxide) |

| Catalyst | Iodine (I2) - 5 mol% |

| Stoichiometry | 1.0 equiv Thiol : 1.1 equiv Aldehyde |

| Temperature | 80 °C |

| Time | 2–4 Hours |

Step-by-Step:

-

Charge: In a reaction vial, dissolve 2-Amino-6-fluoro-3-methoxybenzenethiol (1.0 mmol) and the desired aryl aldehyde (1.1 mmol) in DMSO (3 mL).

-

Catalyst: Add molecular Iodine (I2) (0.05 mmol, 13 mg). Note: Iodine acts as a mild Lewis acid and oxidant.

-

Heat: Stir the mixture at 80 °C in an open vessel (or loosely capped) to allow oxygen participation if using air as co-oxidant, though DMSO often suffices as the oxidant.

-

Monitor: Track disappearance of the thiol by TLC (Hexane/EtOAc 4:1). The product is usually highly fluorescent under UV.

-

Workup:

-

Purification: Flash chromatography on Silica Gel.

Why this works: The iodine facilitates the formation of the S-N bond via an iodonium intermediate, preventing the formation of side-products common in high-heat acid cyclizations.[1]

Application II: Palladium-Catalyzed C-S Cross-Coupling

Target: Direct S-arylation to form thioethers without touching the amine.[1]

Coupling free aminothiols is notoriously difficult because the amine and thiol can chelate and poison the Pd catalyst. This protocol uses the Xantphos/Pd2(dba)3 system, which has a wide bite angle that resists chelation by the substrate.[1]

Reaction Logic

We must prioritize S-arylation over N-arylation. The thiol is the softer nucleophile and reacts faster with the Pd(II)-Aryl intermediate.[1]

Figure 2: Chemoselective C-S coupling strategy.

Detailed Protocol

| Component | Equivalents/Amount | Role |